molecular formula C24H27ClN2O2 B1662308 Carmoxirole hydrochloride CAS No. 115092-85-8

Carmoxirole hydrochloride

Cat. No.: B1662308
CAS No.: 115092-85-8
M. Wt: 410.9 g/mol
InChI Key: LRJUHOBITQUXIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Carmoxirole hydrochloride is a selective, peripherally acting dopamine D2 receptor agonist . The primary target of this compound is the dopamine D2 receptor . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions.

Mode of Action

As a dopamine D2 receptor agonist, this compound binds to and activates the D2 receptors . This activation modulates the release of noradrenaline and sympathetic activation .

Biochemical Pathways

The activation of D2 receptors by this compound leads to a modulation of noradrenaline release and sympathetic activation . This modulation can affect various biochemical pathways, particularly those involving neurotransmission and cardiovascular function.

Pharmacokinetics

This compound is rapidly absorbed in humans, reaching maximum plasma concentration approximately 2-3 hours after oral administration . The drug is metabolized, mainly to an ester-type glucuronide, and is largely excreted by the kidneys . The plasma half-life of the parent compound is approximately 5.5 hours . For the dose range tested (0.5 to 1.5 mg), the pharmacokinetics were linear .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug’s absorption, distribution, metabolism, and excretion can be affected by factors such as the individual’s age, diet, and overall health status. Furthermore, the drug’s efficacy and stability can be influenced by storage conditions . . This suggests that the drug’s effects can be influenced by the presence of other substances in the body.

Chemical Reactions Analysis

Types of Reactions

Carmoxirole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Substitution reactions involving the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrochloric acid, dimethyl sulfoxide, and other solvents that enhance solubility and reaction efficiency .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidation states of the compound, while substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Carmoxirole hydrochloride has a wide range of scientific research applications, including:

Properties

IUPAC Name

3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indole-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2.ClH/c27-24(28)20-9-10-23-22(16-20)21(17-25-23)8-4-5-13-26-14-11-19(12-15-26)18-6-2-1-3-7-18;/h1-3,6-7,9-11,16-17,25H,4-5,8,12-15H2,(H,27,28);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJUHOBITQUXIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)CCCCC3=CNC4=C3C=C(C=C4)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4042595
Record name Carmoxirole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115092-85-8
Record name Carmoxirole hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115092858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CARMOXIROLE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77K7K97CBS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carmoxirole hydrochloride
Reactant of Route 2
Carmoxirole hydrochloride
Reactant of Route 3
Carmoxirole hydrochloride
Reactant of Route 4
Carmoxirole hydrochloride
Reactant of Route 5
Carmoxirole hydrochloride
Reactant of Route 6
Carmoxirole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.